![molecular formula C18H21N5S2 B2900393 4,6-Dimethyl-2-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine CAS No. 868222-10-0](/img/structure/B2900393.png)

4,6-Dimethyl-2-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

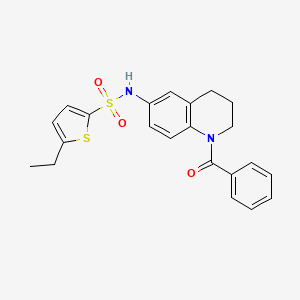

This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and 5-fluorouracil. It has a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Triazoles are a class of compounds that have been used in various fields of science, including drug discovery .

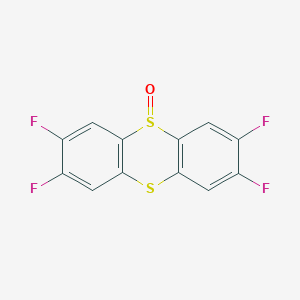

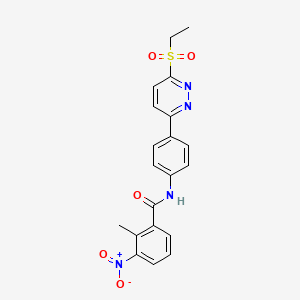

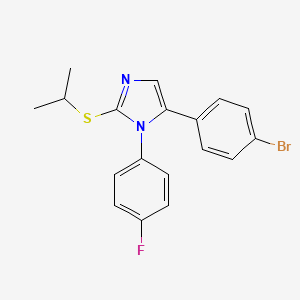

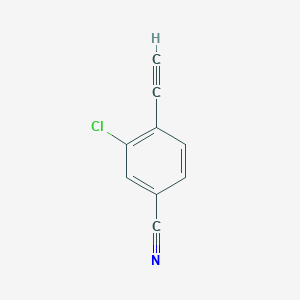

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and triazole rings, along with the attached methyl and phenyl groups. Techniques such as NMR spectroscopy, mass spectroscopy, and IR spectroscopy would be used to confirm the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine and triazole rings could potentially undergo various substitution reactions. The compound could also participate in reactions involving the sulfanyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the presence and arrangement of the functional groups in the molecule .Scientific Research Applications

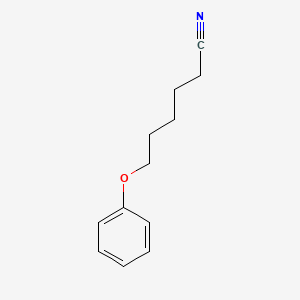

Organosulfur compounds exhibit remarkable diversity and find applications in various fields, including chemical synthesis, pharmacology, materials development, and agriculture. The compound we’re examining belongs to the 2-(5H)-furanone series, which includes oxygen heterocyclic compounds with α,β-unsaturated γ-lactone rings. These molecules have demonstrated a wide range of biological activities, such as antitumor, antimicrobial, antifungal, antiviral, anti-inflammatory, and antioxidant effects .

Synthesis and Characterization

The compound is synthesized through the interaction of propane-1,3-dithiol with a chiral bis-thioether. This bis-thioether combines two 2-(5H)-furanone moieties bridged through their carbon atoms C(4) by the propane-1,3-dithiol fragment. The reaction occurs in dimethylformamide (DMF) in the presence of potassium hydroxide or cesium carbonate. The resulting product is an optically active fused bicyclic sulfur heterocycle, possessing both 1,4-dithiepine and unsaturated γ-lactone moieties. The novel heterocycle’s structure has been characterized by single-crystal X-ray diffraction .

Conclusion

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4,6-dimethyl-2-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5S2/c1-12(2)25-18-22-21-16(23(18)15-8-6-5-7-9-15)11-24-17-19-13(3)10-14(4)20-17/h5-10,12H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTOJMGARBNNBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=NN=C(N2C3=CC=CC=C3)SC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Furan-2-yl)-10-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2900313.png)

![5-methyl-3-(3-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2900319.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2900320.png)

![Ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2900321.png)

![Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate](/img/structure/B2900325.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900327.png)